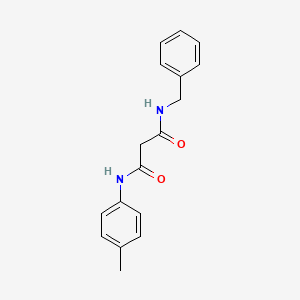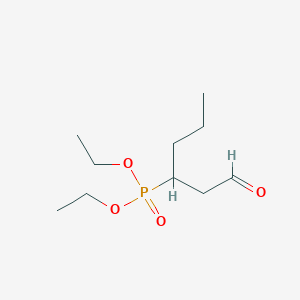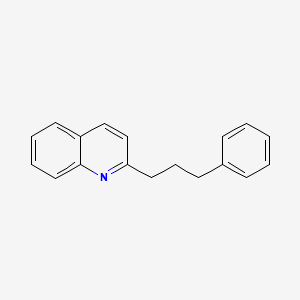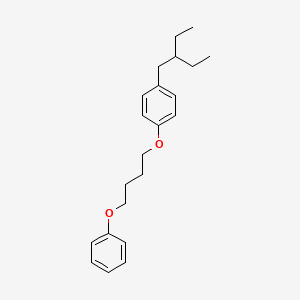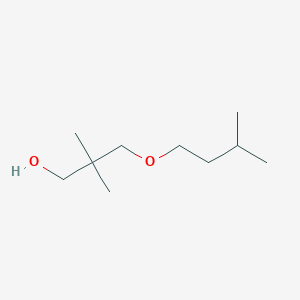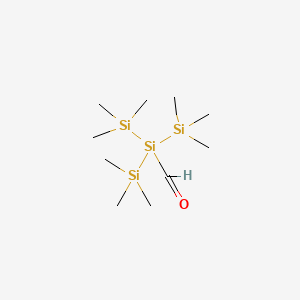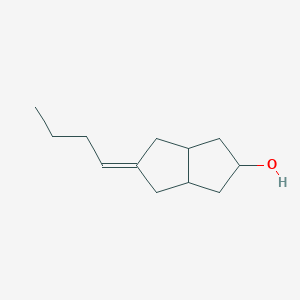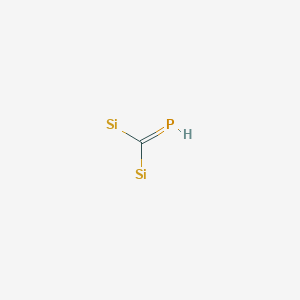![molecular formula C19H15NO B14297816 (2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone CAS No. 121168-49-8](/img/structure/B14297816.png)
(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone is an organic compound with a complex structure that includes an aminophenyl group and a biphenyl group attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone typically involves the reaction of 2-aminophenyl with [1,1’-biphenyl]-3-ylmethanone under specific conditions. One common method involves the use of a palladium-catalyzed reaction, which facilitates the formation of the desired product through a series of steps including coupling and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to maintain the integrity of the compound during production .
化学反应分析
Types of Reactions
(2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .
科学研究应用
Chemistry
In chemistry, (2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems and understanding molecular mechanisms .
Medicine
In medicine, (2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development, particularly in the design of new pharmaceuticals with specific biological activities .
Industry
In industry, this compound is used in the production of advanced materials and as a precursor for the synthesis of various industrial chemicals. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over chemical transformations .
作用机制
The mechanism of action of (2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context. The compound’s structure allows it to bind to active sites on proteins, influencing their activity and leading to downstream effects in cellular processes .
相似化合物的比较
Similar Compounds
(2-Aminophenyl)(4-bromophenyl)methanone: This compound has a similar structure but includes a bromine atom, which can influence its reactivity and interactions.
Methanone, [2-(methylamino)phenyl]phenyl-:
(2-Aminophenyl)(phenyl)methanone thiosemicarbazone:
Uniqueness
(2-Aminophenyl)([1,1’-biphenyl]-3-yl)methanone is unique due to its combination of an aminophenyl group and a biphenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds .
属性
CAS 编号 |
121168-49-8 |
|---|---|
分子式 |
C19H15NO |
分子量 |
273.3 g/mol |
IUPAC 名称 |
(2-aminophenyl)-(3-phenylphenyl)methanone |
InChI |
InChI=1S/C19H15NO/c20-18-12-5-4-11-17(18)19(21)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H,20H2 |
InChI 键 |
KZAGCLYQXSTJFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


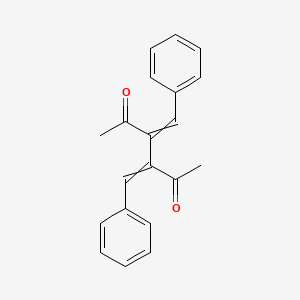
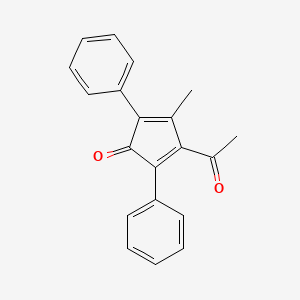

![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
